molecular formula C12H15N3O2 B7549718 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol

2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol

Cat. No.: B7549718
M. Wt: 233.27 g/mol
InChI Key: ZIIPSGGGUVVPPP-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol is a compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities. This particular compound features a triazole ring substituted with a 4-methoxyphenyl group and a propan-2-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate then undergoes a Michael addition reaction with a triazole derivative to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of catalytic protocols, such as ionic organic solids, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,16)11-8-15(14-13-11)9-4-6-10(17-3)7-5-9/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIPSGGGUVVPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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